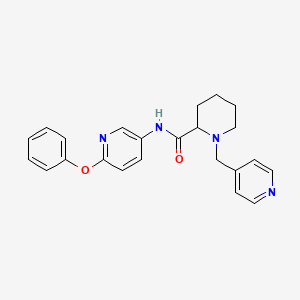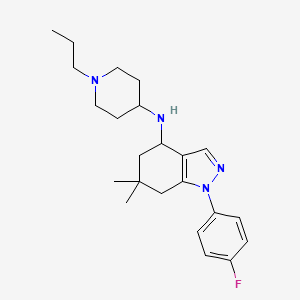![molecular formula C17H25ClN2O2 B6114593 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114593.png)
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications, including as an anticancer agent, an antiviral agent, and a modulator of ion channels. 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to inhibit the proliferation of cancer cells and to have antiviral activity against various viruses, including HIV and hepatitis C virus. Additionally, 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to modulate ion channels, which may have implications for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and ion channel activity. 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to inhibit the activity of DNA polymerase, which may contribute to its anticancer and antiviral effects. Additionally, 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to modulate the activity of voltage-gated ion channels, which may contribute to its effects on neurological disorders.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the inhibition of viral replication, and the modulation of ion channel activity. Additionally, 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has several advantages for lab experiments, including its high purity and stability. However, 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride, including the exploration of its potential therapeutic applications in cancer and viral infections, the investigation of its effects on ion channels and neurological disorders, and the development of more efficient synthesis methods. Additionally, the development of 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride analogs may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride has been synthesized through various methods, including the reaction of 1-bromo-4-(2-ethoxyphenoxy)but-2-yne with 4-methylpiperazine in the presence of a palladium catalyst. This method has been optimized to increase the yield and purity of 1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride.
Propiedades
IUPAC Name |
1-[4-(2-ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-3-20-16-8-4-5-9-17(16)21-15-7-6-10-19-13-11-18(2)12-14-19;/h4-5,8-9H,3,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSSMFNJFVLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6114554.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B6114558.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6114570.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)